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Abstract

Q134R is a novel, neuroprotective 8-hydroxyquinoline derivative that has emerged as a
promising therapeutic candidate for neurodegenerative disorders, with a primary focus on
Alzheimer's disease. This document provides a comprehensive technical overview of Q134R,
including its discovery, enantioselective synthesis, preclinical and clinical data, and its
multifaceted mechanism of action. It is intended to serve as a resource for researchers and
professionals in the field of drug development.

Discovery and Rationale

Q134R was developed by Avidin Ltd. as part of a broader effort to synthesize and screen a
library of over 150 analogues of 8-hydroxyquinolines for their cytoprotective effects. The
primary therapeutic goal for this class of compounds is the treatment of Alzheimer's disease.
Q134R was identified as a lead candidate due to its potent neuroprotective properties and
favorable pharmacological profile.[1] A key aspect of its development was the successful
enantioselective synthesis to produce the enantiopure form of the molecule.[2]

Synthesis

An enantioselective synthesis for Q134R has been developed and published, enabling the
production of its enantiomers.[2] The process utilizes either quinidine or quinine as a catalyst to
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achieve enantiomer-pure products.[2] For clinical development, the enantiopure form of Q134R
has been manufactured in kilogram quantities under Good Manufacturing Practice (GMP)
conditions by SONEAS Research Ltd.[1] The potassium salt of Q134R is noted for its stability
in both powder and formulated capsule forms.[1]

Mechanism of Action

Q134R exhibits a multi-target mechanism of action, which is a desirable attribute for complex
multifactorial diseases like Alzheimer's. Its primary known mechanisms are:

« Inhibition of Nuclear Factor of Activated T-cells (NFAT) Signaling: Q134R suppresses NFAT
signaling without directly inhibiting calcineurin (CN), the upstream activator of NFAT.[3][4][5]
[6] This is a significant advantage as it may avoid the immunosuppressive side effects
associated with direct calcineurin inhibitors like cyclosporine or tacrolimus.[6] The inhibition
of NFAT signaling has been linked to beneficial effects on amyloid pathology,
neuroinflammation, and synaptic function in preclinical models of Alzheimer's disease.[6]

 Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1a): The compound has been shown
to inhibit the degradation of the HIF-1a protein.[1] The HIF-1 system is crucial for cellular
adaptation to hypoxic conditions and activates the transcription of cytoprotective genes.[1][2]
This mechanism is believed to contribute to the neuroprotective effects of Q134R.

¢ Modulation of GABA-A Channels: Q134R demonstrates enantiomer-specific modulation of
GABA-A channels on specific interneurons at nanomolar concentrations, which is thought to
be responsible for its nootropic (cognitive-enhancing) effects.[1]

The interplay between the HIF-1a and NFAT signaling pathways in the context of Q134R's
action is complex and an area of ongoing research.[3]

Signaling Pathway of Q134R
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Caption: Proposed signaling pathways of Q134R.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of Q134R.

In Vitro Studies
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Model

Dosing

Outcome

Reference

Oligomeric A toxicity

in mice

4 mg/kg (oral)

Complete recovery of
synaptic proteins and

short-term memory.

[1]

Scopolamine-induced

amnesia in mice

Recovery of cognition.

[1]

2xTg (PSE/APP)
Alzheimer's model

Normalized Y-maze
scores after 1 and 3

weeks of daily

[1]

mice

treatment.
APP/PS1 Alzheimer's 4 mg/kg (oral, twice Improved Y-maze 4]
model mice daily for 7 days) performance.

Reduced glial

APP/PS1 Alzheimer's

model mice (chronic)

reactivity, prevented
astrocytic NFAT4
upregulation, and
improved synaptic
function without
altering AB plaque
load.

[5107]

Wild-type mice

(chronic)

Promoted survival
when administered

beyond middle age.

[5117]

Safety and Pharmacokinetics

ADME-T: Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T)
studies have been completed.[1]

Genotoxicity: The in vivo micronucleus test and the Ames test were both negative.[1]

Safety Pharmacology: Studies on cardiovascular, central nervous system (Functional

observational battery), and respiratory functions have demonstrated the safety of Q134R.[1]
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 Toxicity: Subchronic and chronic (52 weeks, non-GLP in mice) toxicity studies revealed no
toxic side effects.[1] The No Observed Adverse Effect Level (NOAEL) was determined to be
30 mg/kg in rats, and the Maximal Tolerated Dose (MTD) was 12 mg/kg in dogs.[3]

o Pharmacokinetics: The absorption of Q134R is fast (Tmax: 2h), and plasma levels are
proportional to the administered dose.[1] The compound is blood-brain barrier permeant.[3]

[4]

Clinical Development

Q134R has progressed to clinical trials. A Phase 1A, first-in-human clinical trial was granted by
the Hungarian competent authority (OGYEI) and commenced in October 2016.[8] This single-
blind study in 20 healthy volunteers successfully demonstrated the safety of Q134R in the dose
range tested, with only mild to moderate adverse effects (e.g., headache) observed in both the
treated and placebo groups.[6] The positive safety and pharmacokinetic data from this trial
support further clinical development.[6] Future plans include a Phase 1B study and a Phase 2A
study to confirm the cognitive-enhancing properties of Q134R.[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key experiments can
be outlined based on published information.

In Vitro NFAT Activity Assay (Luciferase Reporter)

o Cell Culture: Primary rat astrocytes are cultured under standard conditions.

o Transfection: Cells are transfected with a luciferase reporter plasmid under the control of an
NFAT-responsive promoter.

o Treatment: Cells are treated with various concentrations of Q134R.

o Stimulation: NFAT signaling is stimulated using an appropriate agonist (e.g., a calcium
ionophore).

e Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured
using a luminometer. The luminescence signal is proportional to NFAT transcriptional activity.
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o Data Analysis: The IC50 value is calculated from the dose-response curve of Q134R-
mediated inhibition of luciferase activity.

In Vivo Cognitive Assessment (Y-Maze)

o Animal Model: An appropriate mouse model of Alzheimer's disease (e.g., APP/PS1) or a
pharmacologically induced amnesia model is used.

e Acclimation: Mice are acclimated to the Y-maze apparatus, which consists of three identical

arms.

o Treatment: Mice are administered Q134R or a vehicle control via oral gavage for the
specified duration.

o Testing: Each mouse is placed in the center of the Y-maze and allowed to freely explore the
arms for a set period. The sequence of arm entries is recorded.

o Data Analysis: The percentage of spontaneous alternations (entering a different arm on each
of three consecutive entries) is calculated. An increase in the alternation rate is indicative of
improved spatial working memory.

Experimental Workflow for Preclinical Evaluation
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Caption: A generalized workflow for the preclinical and clinical evaluation of Q134R.
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Conclusion

Q134R is a promising, clinical-stage drug candidate with a novel, multi-target mechanism of
action for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its
ability to modulate both NFAT and HIF-1a signaling pathways, combined with a favorable safety
profile, makes it a compelling molecule for further investigation. The data gathered to date
provide a strong rationale for its continued development as a potential disease-modifying
therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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